molecular formula C24H24N4O2 B4419452 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B4419452
M. Wt: 400.5 g/mol
InChI Key: WZZUTJARWZTVNN-UHFFFAOYSA-N
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Description

7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, also known as JNJ-40411813, is a chemical compound that has been of great interest to the scientific community due to its potential for therapeutic applications. This compound was first synthesized in 2011 by researchers at Janssen Research and Development, a pharmaceutical company based in Belgium. Since then, numerous studies have been conducted to investigate its properties and potential uses.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its binding to the dopamine D3 receptor, which blocks the activity of dopamine in this receptor. This results in a reduction in the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. By blocking this system, this compound may be able to reduce the reinforcing effects of drugs and prevent relapse in addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in dopamine release in the nucleus accumbens, a key brain region involved in reward processing. It has also been found to reduce drug-seeking behavior and reinstatement of drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one. One area of interest is its potential for the treatment of addiction and related disorders. Further studies are needed to investigate its effectiveness in humans and to determine the optimal dosing and treatment regimen. Another area of interest is its potential for the treatment of depression and anxiety, which may involve targeting other neurotransmitter systems in addition to the dopamine D3 receptor. Finally, this compound may have potential for the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to investigate these possibilities.

Scientific Research Applications

7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has shown promise in a number of scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in a number of psychiatric and neurological disorders, including addiction, depression, and schizophrenia.

properties

IUPAC Name

7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-22-9-5-4-8-19(22)17-14-21-20(23(30)15-17)16-25-24(26-21)28-12-10-27(11-13-28)18-6-2-1-3-7-18/h1-9,16-17,29H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUTJARWZTVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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